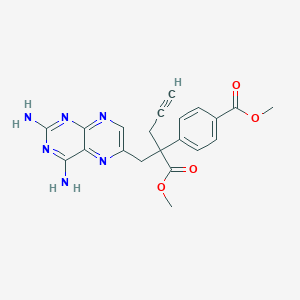
2-Cyano-5-methylbenzenesulfonyl chloride
Vue d'ensemble
Description
2-Cyano-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Cyano-5-methylbenzenesulfonyl chloride isInChI=1S/C8H6ClNO2S/c1-6-2-3-7 (5-10)8 (4-6)13 (9,11)12/h2-4H,1H3 . The compound’s canonical SMILES is CC1=CC (=C (C=C1)C#N)S (=O) (=O)Cl . Physical And Chemical Properties Analysis
2-Cyano-5-methylbenzenesulfonyl chloride has a molecular weight of 215.66 g/mol . It has a computed XLogP3-AA value of 2 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 214.9807773 g/mol . The topological polar surface area is 66.3 Ų , and it has a heavy atom count of 13 .Applications De Recherche Scientifique
Solvation and Catalysis
Sulfonyl chlorides, including structures similar to 2-Cyano-5-methylbenzenesulfonyl chloride, play a significant role in solvation and catalysis. For instance, the hydrolysis of sulfonyl chlorides in water-2-propanol mixtures exhibits temperature-dependent rate constants, highlighting the influence of substrate structure on the reaction process. These studies shed light on the hydrolysis mechanism, involving water dimers as bifunctional catalysts alongside alcohol hydrate pathways (Ivanov et al., 2005).
Structural and Energy Parameters
Research on 2-methylbenzenesulfonyl chloride and bromide offers insights into the structural and energy parameters that influence hydrolysis rates in aqueous dioxane. Ab initio and semiempirical methods correlate these parameters with kinetic data, providing a deeper understanding of the impact of halogen types on sulfonyl group reactivity (Ivanov et al., 2004).
Molecular Structure and Vibrational Spectroscopic Studies
The study of derivatives, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, involves vibrational spectroscopic analysis and theoretical methods to understand molecular geometry, electronic properties, and non-linear optical activities. This research contributes to the broader knowledge of sulfonyl chloride chemistry, highlighting its potential in developing biologically active compounds (Nagarajan & Krishnakumar, 2018).
Propriétés
IUPAC Name |
2-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDREVAYVNITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381569 | |
| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197960-31-9 | |
| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



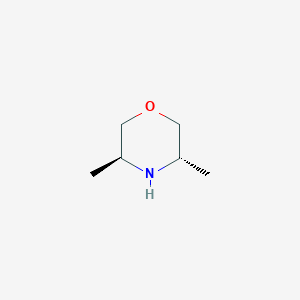

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
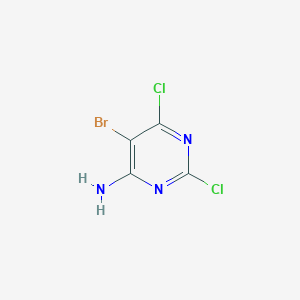

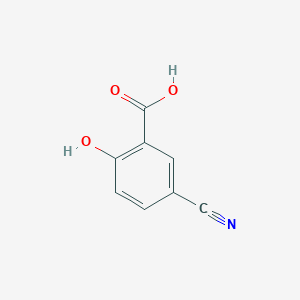


![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
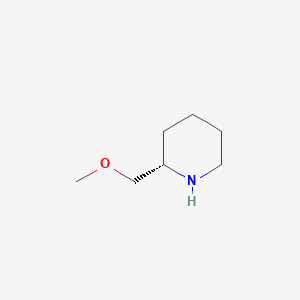
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
